molecular formula C22H26ClN3O4 B278218 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B278218
M. Wt: 431.9 g/mol
InChI Key: YODRUDUODQHGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CP-122,288" and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CP-122,288 involves the modulation of the activity of certain neurotransmitters in the central nervous system. Specifically, this compound has been shown to act as a selective antagonist at the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its modulation has been shown to have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, this compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. Additionally, this compound has been shown to have effects on various physiological processes, including blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using CP-122,288 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied and its effects on various neurotransmitter systems are well understood. However, one limitation of using CP-122,288 in lab experiments is its selectivity for the dopamine D3 receptor, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for the study of CP-122,288. One potential area of research is the development of new compounds that target the dopamine D3 receptor with greater selectivity and potency. Additionally, further research is needed to fully understand the effects of this compound on various neurotransmitter systems and physiological processes. Finally, there is potential for the development of new treatments for neurological disorders based on the effects of CP-122,288 on the central nervous system.

Synthesis Methods

The synthesis of CP-122,288 involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the desired product. This synthesis method has been well established and has been used to produce large quantities of CP-122,288 for scientific research purposes.

Scientific Research Applications

CP-122,288 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of certain neurotransmitters. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia and anxiety.

properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H26ClN3O4/c1-4-21(27)26-9-7-25(8-10-26)20-6-5-16(23)13-19(20)24-22(28)15-11-17(29-2)14-18(12-15)30-3/h5-6,11-14H,4,7-10H2,1-3H3,(H,24,28)

InChI Key

YODRUDUODQHGED-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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